Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate

Description

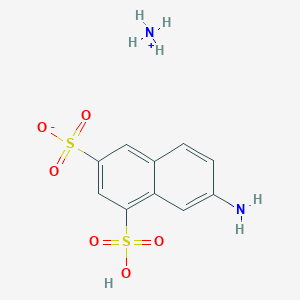

Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate (CAS: 94166-68-4) is the ammonium salt of 7-aminonaphthalene-1,3-disulfonic acid (ANDSA). Its molecular formula is C₁₀H₉NO₆S₂·NH₄, with a molecular weight of 303.3 g/mol for the parent acid . The compound is characterized by:

- Substituents: An amino group (-NH₂) at position 7 and sulfonic acid (-SO₃H) groups at positions 1 and 3 of the naphthalene backbone.

- Physical Properties: Soluble in water, forming fine needles .

- Applications: Primarily used as a dye intermediate and in analytical chemistry for derivatizing carboxylic acid groups in capillary electrophoresis, enhancing sensitivity by 100-fold compared to UV detection .

Properties

CAS No. |

94166-68-4 |

|---|---|

Molecular Formula |

C10H12N2O6S2 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

azanium;6-amino-4-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO6S2.H3N/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);1H3 |

InChI Key |

VLNLFXIUBGYWJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.[NH4+] |

Related CAS |

86-65-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Sulfonation

- Starting Material: 1,3-naphthalenediol or related naphthalene derivatives.

- Reagents: Concentrated sulfuric acid or oleum.

- Conditions: Controlled temperature (often 40–80°C) to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.

- Outcome: Formation of 7-amino-1,3-naphthalenedisulfonic acid precursor with sulfonic acid groups positioned for further functionalization.

Nitration

- Reagents: Mixed acid (nitric acid and sulfuric acid).

- Conditions: Low to moderate temperature (around 12–50°C) to avoid over-nitration and excessive viscosity in the reaction mixture.

- Process Notes: The nitration is carefully monitored to convert sulfonated intermediates to nitro derivatives without forming unwanted by-products or highly viscous masses that complicate processing.

- Example: Conversion of 1-nitronaphthalene-3,6-disulfonic acid to 1,8-dinitronaphthalene-3,6-disulfonic acid as an analogous process, highlighting the importance of controlled nitration steps.

Reduction

- Reagents: Iron powder in the presence of aqueous ammonium chloride or hydrochloric acid.

- Conditions: Mild temperatures with controlled electrolyte concentration (e.g., 0.2 to 3.0 mol/L ammonium chloride) to optimize reduction rate and yield.

- Outcome: Conversion of nitro groups to amino groups, yielding 7-amino-1,3-naphthalenedisulfonic acid.

- Industrial Note: Reduction is often performed in aqueous media with electrolytes to facilitate electron transfer and improve reaction kinetics.

Formation of Ammonium Salt

- The free acid form is neutralized or reacted with ammonium salts to form ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate.

- pH control (around 6.8–8) and temperature regulation (0–8°C) during crystallization improve purity and yield.

- Post-reaction cooling and filtration isolate the ammonium salt product.

Industrial Scale Preparation Example

An industrial method reported involves:

- Heating disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid with excess aqueous ammonia and ammonium bisulfite at 185°C for 18 hours.

- Subsequent basification, heating to remove excess ammonia, neutralization, and evaporation to remove residual sulfite.

- This process yields the ammonium hydrogen salt with high purity suitable for commercial applications.

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time | Notes |

|---|---|---|---|---|---|

| Sulfonation | Sulfuric acid or oleum | 40–80 | Acidic | Variable | Introduces sulfonic acid groups |

| Nitration | Nitric acid + sulfuric acid (mixed acid) | 12–50 | Acidic | Controlled | Avoids over-nitration and viscosity |

| Reduction | Iron powder + ammonium chloride (electrolyte) | Ambient to mild | Neutral to slightly acidic | Hours | Converts nitro to amino groups |

| Salt Formation | Ammonium salts, pH adjustment | 0–8 (cooling) | 6.8–8 | 0.5–2 hours | Crystallization of ammonium salt |

Purity and Yield Considerations

- Purity of the final this compound typically exceeds 96%, achieved by controlled reaction conditions and purification steps.

- Avoidance of equipment corrosion is critical; thus, manganese dioxide and sodium pyrosulfite are preferred sulfonating agents in related processes to minimize corrosion and improve purity.

- Reaction monitoring and pH control are essential to prevent side reactions and degradation.

Research Findings and Notes

- The use of manganese dioxide and sodium pyrosulfite as sulfonating agents in related naphthalene sulfonic acid preparations has demonstrated reduced equipment corrosion and higher product purity (above 96%) compared to traditional methods.

- Controlled addition rates of reagents (e.g., sodium pyrosulfite at ~105 kg/h) and maintaining pH between 6.5 and 8 during sulfonation optimize reaction efficiency.

- Hydrolysis and reduction steps benefit from electrolyte concentration optimization, with ammonium chloride concentrations between 0.2 and 3.0 mol/L providing the best yields.

- Cooling and pH adjustment post-reaction are critical for isolating high-purity ammonium salts.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| Sulfonation | Sulfuric acid, oleum | 40–80°C, acidic medium | Introduce sulfonic acid groups | Sulfonated naphthalene derivative |

| Nitration | Nitric acid + sulfuric acid | 12–50°C, controlled acidity | Introduce nitro groups | Nitro-substituted intermediate |

| Reduction | Iron powder + ammonium chloride | Ambient to mild temperature | Reduce nitro to amino groups | Amino-substituted product |

| Salt Formation | Ammonium salts, pH 6.8–8 | 0–8°C cooling, stirring | Form ammonium hydrogen salt | Crystalline ammonium salt |

Chemical Reactions Analysis

Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Chemistry

Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate is utilized as a reagent in various chemical syntheses. Its sulfonate groups enhance solubility and reactivity, making it suitable for organic reactions, including electrophilic substitutions and redox reactions.

Biology

The compound is employed in biological assays due to its ability to interact with biomolecules. It is particularly useful in studying enzyme kinetics and cellular signaling pathways. For instance, it can inhibit certain enzymes, affecting metabolic processes and cellular functions.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for vibrant color production and stability in various applications, including textiles and plastics.

Case Study 1: Microbial Decolorization

A laboratory study investigated the ability of mixed bacterial cultures to decolorize synthetic dye solutions containing this compound. After 72 hours of incubation, a significant reduction in dye concentration (up to 85%) was observed, demonstrating effective microbial activity and potential for bioremediation applications .

Case Study 2: Aquatic Toxicity Assessment

Research focused on the aquatic toxicity of this compound assessed its impact on freshwater fish species. The study revealed behavioral changes and physiological stress markers in fish exposed to varying concentrations of the compound. While low concentrations were tolerable, higher levels posed significant risks to aquatic life .

Environmental Impact

The environmental implications of this compound have been evaluated concerning its degradation products and toxicity profiles. While the compound itself exhibits moderate toxicity, its degradation products can have varying toxicological effects on aquatic organisms . Understanding these impacts is crucial for assessing its safety in industrial applications.

Mechanism of Action

The mechanism of action of ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate involves its interaction with specific molecular targets and pathways. It can bind to proteins, enzymes, or other biomolecules, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Data Table

Note: Gamma Acid’s CAS is inferred from industry standards, as direct evidence was unavailable.

Biological Activity

Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate (AHNDS) is a compound derived from naphthalene and is primarily utilized in various industrial applications, particularly in the dye industry. This article explores its biological activity, including its interactions with microorganisms, potential toxicity, and implications for environmental health.

AHNDS is characterized by its sulfonate groups, which enhance its solubility in water and contribute to its reactivity. The compound can be synthesized through various methods involving the sulfonation of amino-naphthalene derivatives.

Microbial Interactions

Research has demonstrated that AHNDS can serve as a substrate for certain microorganisms. In a study examining microbial decolorization of reactive azo dyes, it was found that AHNDS could be metabolized by specific bacterial strains, leading to the formation of intermediates such as 1,2-naphthoquinone-3,6-disulfonate. This compound subsequently reacts to form disulfonated cinnamic acid derivatives, indicating potential pathways for biodegradation .

Toxicity and Environmental Impact

The toxicity of AHNDS has been evaluated in various studies, particularly concerning its effects on aquatic organisms. The presence of sulfonate groups often correlates with increased toxicity in aquatic environments. A detailed examination of the compound's degradation products revealed that while AHNDS itself may have moderate toxicity, its degradation products could exhibit different toxicological profiles .

Case Study 1: Microbial Decolorization

In a controlled laboratory setting, researchers investigated the ability of mixed bacterial cultures to decolorize a synthetic dye solution containing AHNDS. The results showed that after 72 hours of incubation, there was a significant reduction in dye concentration (up to 85%), indicating effective microbial activity. The study highlighted the potential for using AHNDS in bioremediation processes .

Case Study 2: Aquatic Toxicity Assessment

A study focused on the aquatic toxicity of AHNDS assessed its impact on freshwater fish species. Fish exposed to varying concentrations of AHNDS exhibited behavioral changes and physiological stress markers. The findings suggested that while low concentrations might be tolerable, higher levels pose significant risks to aquatic life .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate, and how can reaction conditions be optimized?

The compound is synthesized via the Bucherer reaction using G acid (7-hydroxynaphthalene-1,3-disulphonic acid) and ammonia under controlled conditions . Key variables include:

- Temperature : Elevated temperatures (~150–200°C) to drive amination.

- pH : Alkaline conditions to favor nucleophilic substitution.

- Reaction time : Extended durations (8–12 hours) for higher yields. Optimization strategies include monitoring intermediates via HPLC and adjusting ammonia stoichiometry to minimize byproducts like 7-aminonaphthalene-1,3,6-trisulphonic acid .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Mass Spectrometry (MALDI-TOF) : Effective for confirming molecular weight (303.31 g/mol) and detecting sulfonic acid group fragmentation patterns .

- NMR Spectroscopy : Use H and C NMR to resolve aromatic proton environments and confirm substitution patterns .

- Titrimetry : Quantify free sulfonic acid groups via acid-base titration to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by structural isomers or impurities?

Contradictions may arise from:

- Isomer formation : E.g., 7-aminonaphthalene-1,3,6-trisulphonic acid (CAS 118-03-6) as a common impurity .

- Metal ion interference : Ammonium counterions can affect solubility and spectral baselines. Solutions :

- Employ ion-exchange chromatography to isolate the target compound from sulfonated byproducts .

- Use 2D-NMR (COSY, HSQC) to differentiate between structurally similar impurities .

Q. What methodologies are suitable for synthesizing azo dye derivatives from this compound?

The amino group enables diazotization and coupling with aromatic amines/phenols. For example:

- Acid Yellow 5 : React with diazotized aniline derivatives under acidic conditions (pH 3–4) at 0–5°C .

- Direct Orange 72 : Optimize coupling efficiency using Cu(II) catalysts and monitor reaction progress via UV-Vis spectroscopy (λ~450 nm) .

Q. How can environmental persistence or endocrine disruption potential be assessed?

While not listed in the EPA’s endocrine disruptor screening program , evaluate:

- Biodegradation : Use OECD 301F tests to measure mineralization in aqueous media.

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests .

- Bioaccumulation : Calculate log (estimated -2.5 for sulfonates) to predict low lipid solubility .

Q. What comparative studies exist between ammonium and sodium/potassium salts of 7-aminonaphthalene-1,3-disulphonic acid?

- Solubility : Ammonium salts (e.g., CAS 86-65-7) exhibit higher aqueous solubility than sodium/potassium analogs due to smaller counterion size .

- Thermal Stability : Sodium salts (e.g., Sodium hydrogen 7-aminonaphthalene-1,3-disulphonate) decompose at >300°C, whereas ammonium salts release NH above 200°C .

- Applications : Ammonium salts are preferred in dye synthesis for improved reactivity, while sodium salts are used in buffer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.